![molecular formula C17H13ClN2O2 B2993508 (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide CAS No. 330858-48-5](/img/structure/B2993508.png)

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

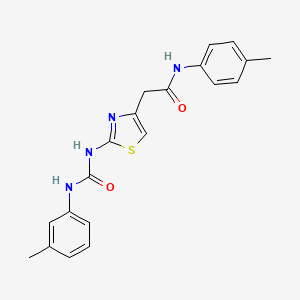

This compound is a complex organic molecule with multiple functional groups. It contains a cyanopropenamide group, a methoxyphenyl group, and a chlorophenyl group. These groups are likely to confer specific chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanopropenamide group, methoxyphenyl group, and chlorophenyl group would contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyanopropenamide group might be particularly reactive, potentially undergoing addition reactions. The chlorophenyl and methoxyphenyl groups might also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar cyanopropenamide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

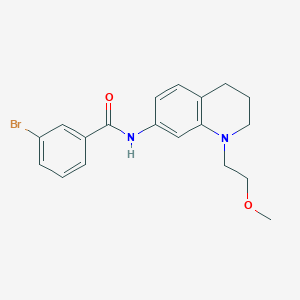

Another significant area of research involves investigating the biological activities and potential therapeutic applications of compounds structurally related to (E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide. Kos et al. (2020) synthesized and characterized a series of nineteen novel ring-substituted N-arylcinnamanilides, testing their biological activities against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Some of these compounds showed promising anti-inflammatory potential, attenuating lipopolysaccharide-induced NF-κB activation, and were characterized for their lipophilicity and ADMET-related properties (Kos et al., 2020).

Corrosion Inhibition Studies

Research has also extended to the application of acrylamide derivatives, structurally related to the compound , as corrosion inhibitors. A study by Abu-Rayyan et al. (2022) explored the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. Their findings indicated that these compounds could effectively inhibit corrosion, demonstrating their potential as corrosion inhibitors in industrial applications. The study utilized various methods for characterization and evaluation, including FTIR, 1HNMR, mass spectroscopy, and electrochemical techniques, showing the compounds' effectiveness and the mechanism of their action (Abu-Rayyan et al., 2022).

Wirkmechanismus

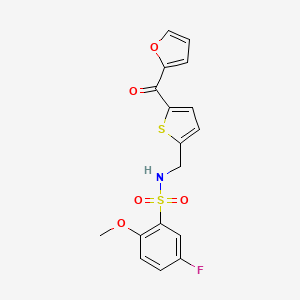

Target of Action

The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for aromatic compounds or amides .

Mode of Action

Based on its structure, it can be inferred that the compound might undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The compound might also react via an SN1 pathway, especially if it forms 2° and 3° benzylic halides .

Biochemical Pathways

Given the potential reactions at the benzylic position, it’s plausible that the compound could influence pathways involving aromatic compounds or amides .

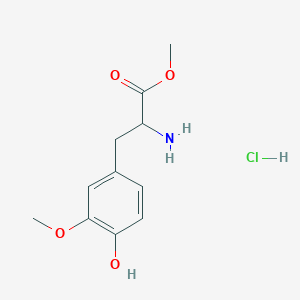

Pharmacokinetics

The compound’s metabolism could involve reactions at the benzylic position .

Result of Action

Given its potential reactions at the benzylic position, it’s possible that the compound could induce changes in the structure or function of its targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its reactivity and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c18-15-7-3-1-6-13(15)11-22-16-8-4-2-5-12(16)9-14(10-19)17(20)21/h1-9H,11H2,(H2,20,21)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEJPVYBPSRQOB-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)

![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)

![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)

![3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2993433.png)

![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)

![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)